2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a fluorobenzenesulfonyl group and a pyrimidine ring with trimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are structurally similar and have been studied for their potential as alpha1-adrenergic receptor antagonists.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound, investigated for its acetylcholinesterase inhibitory activity.
Uniqueness
What sets 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H22FN5O2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22FN5O2S/c1-13-12-16(21(2)3)20-17(19-13)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
CRIKPUOLCHOCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)N(C)C |
Origin of Product |
United States |
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